4,8-dichloro-2,6-di(pyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
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Overview
Description
4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE is a complex organic compound that belongs to the class of pyrroloisoindole derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and pyridyl groups in its structure contributes to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dichloropyridine with suitable aniline derivatives can lead to the formation of the desired pyrroloisoindole core . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrroloisoindole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Another pyridyl-containing compound with different reactivity and applications.
2,6-Dichloropyridine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H8Cl2N4O4 |
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Molecular Weight |
439.2 g/mol |
IUPAC Name |
4,8-dichloro-2,6-dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C20H8Cl2N4O4/c21-15-11-12(18(28)25(17(11)27)9-5-1-3-7-23-9)16(22)14-13(15)19(29)26(20(14)30)10-6-2-4-8-24-10/h1-8H |
InChI Key |
YAAPOJMDHYKQIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C(=C4C(=C3Cl)C(=O)N(C4=O)C5=CC=CC=N5)Cl |
Origin of Product |
United States |
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